

# 2-(Trifluoromethyl)phenacyl bromide chemical properties

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## Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenacyl  
bromide

Cat. No.: B1306062

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## An In-depth Technical Guide to 2-(Trifluoromethyl)phenacyl bromide

This guide offers a comprehensive technical overview of **2-(Trifluoromethyl)phenacyl bromide**, a key fluorinated building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, synthesis, and safe handling protocols, providing insights grounded in established scientific principles.

## Core Chemical Identity and Physical Properties

**2-(Trifluoromethyl)phenacyl bromide**, also known as 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone, is an  $\alpha$ -bromoketone featuring a trifluoromethyl group on the ortho position of the phenyl ring.<sup>[1]</sup> This substitution pattern imparts unique electronic properties that are highly valuable in synthetic applications. The trifluoromethyl group acts as a potent electron-withdrawing group, which significantly influences the reactivity of the adjacent carbonyl and the benzylic bromide.

The fundamental properties of this compound are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	54109-16-9	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrF <sub>3</sub> O	[1][2]
Molecular Weight	267.04 g/mol	[1][2]
Appearance	White or colorless to light yellow/orange powder, lump, or liquid	[2][3]
Melting Point	28-30 °C	[2][3]
Boiling Point	52 °C at 0.03 mmHg	[2][3]
Density	~1.592 g/cm <sup>3</sup>	[2]
Solubility	Slightly soluble in water	[2]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[2][3]

## Synthesis and Mechanistic Rationale

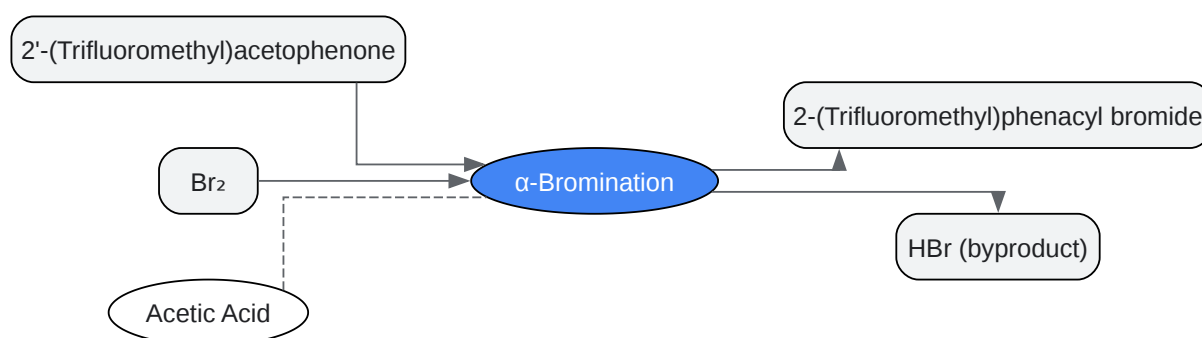
The primary synthetic route to **2-(Trifluoromethyl)phenacyl bromide** involves the selective  $\alpha$ -bromination of its precursor, 2'-(trifluoromethyl)acetophenone. This reaction is a classic example of electrophilic substitution at the  $\alpha$ -carbon of a ketone.

## General Synthetic Protocol

A representative procedure, adapted from the synthesis of a similar isomer, involves dissolving the starting ketone in a suitable solvent like glacial acetic acid.[4] A solution of bromine in the same solvent is then added portionwise. The reaction is typically stirred for several hours to ensure complete conversion. The rationale for using a solvent like acetic acid is to moderate the reactivity of bromine and facilitate a controlled reaction. Anhydrous conditions are often preferred to prevent side reactions.

Experimental Protocol: Synthesis of Phenacyl Bromides

- Dissolution: Dissolve the starting acetophenone (e.g., m-(Trifluoromethyl)acetophenone) in glacial acetic acid.[4]
- Bromine Addition: In a separate flask, dissolve an equimolar amount of bromine in a small volume of acetic acid.[4]
- Reaction: Add the bromine solution dropwise to the stirred acetophenone solution over a period of 30 minutes. The reaction is typically conducted at or below room temperature to control exothermicity.[4]
- Stirring: Allow the mixture to stir for 12-15 hours to drive the reaction to completion.[4]
- Work-up: Pour the reaction mixture onto ice water to quench any unreacted bromine and precipitate the product.[4]
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.[4]
- Washing: Wash the organic layer sequentially with water and saturated sodium chloride (brine) to remove impurities.[4]
- Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ), filter, and evaporate the solvent under reduced pressure to yield the crude product.[4]



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Caption: Synthesis of **2-(Trifluoromethyl)phenacyl bromide**.

## Reactivity and Synthetic Utility

The synthetic power of **2-(Trifluoromethyl)phenacyl bromide** stems from its dual electrophilic nature and the influence of its substituents.

### Electrophilic Reactivity

The molecule possesses two primary electrophilic sites:

- **Carbonyl Carbon:** Susceptible to attack by strong nucleophiles.
- **$\alpha$ -Carbon:** The primary site for nucleophilic substitution, where the bromide ion serves as an excellent leaving group.

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated analogs.<sup>[5]</sup> This heightened reactivity is a cornerstone of its utility.

### Nucleophilic Substitution Reactions

The compound readily undergoes  $S_N2$  reactions with a wide range of nucleophiles.<sup>[5]</sup> This allows for the straightforward introduction of various functional groups at the  $\alpha$ -position. Common nucleophiles include azides, thiocyanates, and alkoxides, leading to the formation of diverse phenacyl derivatives.<sup>[5]</sup>

Caption: General  $S_N2$  mechanism at the  $\alpha$ -carbon.

### Synthesis of Heterocycles

A significant application is in the synthesis of bioactive heterocyclic compounds.<sup>[5]</sup> For instance, in a classic Hantzsch-type synthesis, it can be condensed with thiourea or thioamides to construct thiazole rings, which are prevalent scaffolds in medicinal chemistry.

### Spectral Characterization

Full spectral analysis is crucial for confirming the identity and purity of **2-(Trifluoromethyl)phenacyl bromide**. While detailed spectra are best consulted directly from

suppliers, the expected characteristics are as follows:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals in the aromatic region (multiplets) corresponding to the protons on the phenyl ring and a characteristic singlet in the range of 4.5-5.0 ppm for the two protons of the bromomethyl ( $-\text{CH}_2\text{Br}$ ) group.
- $^{13}\text{C}$  NMR: The carbon NMR would display signals for the carbonyl carbon ( $\sim 190$  ppm), the carbons of the trifluoromethyl group (a quartet due to C-F coupling), aromatic carbons, and the methylene carbon attached to bromine.
- IR Spectroscopy: Key vibrational bands would include a strong absorption for the carbonyl ( $\text{C}=\text{O}$ ) stretch, typically around  $1700\text{ cm}^{-1}$ , and C-F stretching bands.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in  $\sim 1:1$  ratio).

Authoritative spectral data can be found in chemical databases such as ChemicalBook.[\[6\]](#)

## Safety, Handling, and Storage

**2-(Trifluoromethyl)phenacyl bromide** is a hazardous substance and must be handled with appropriate precautions.

### Hazard Profile

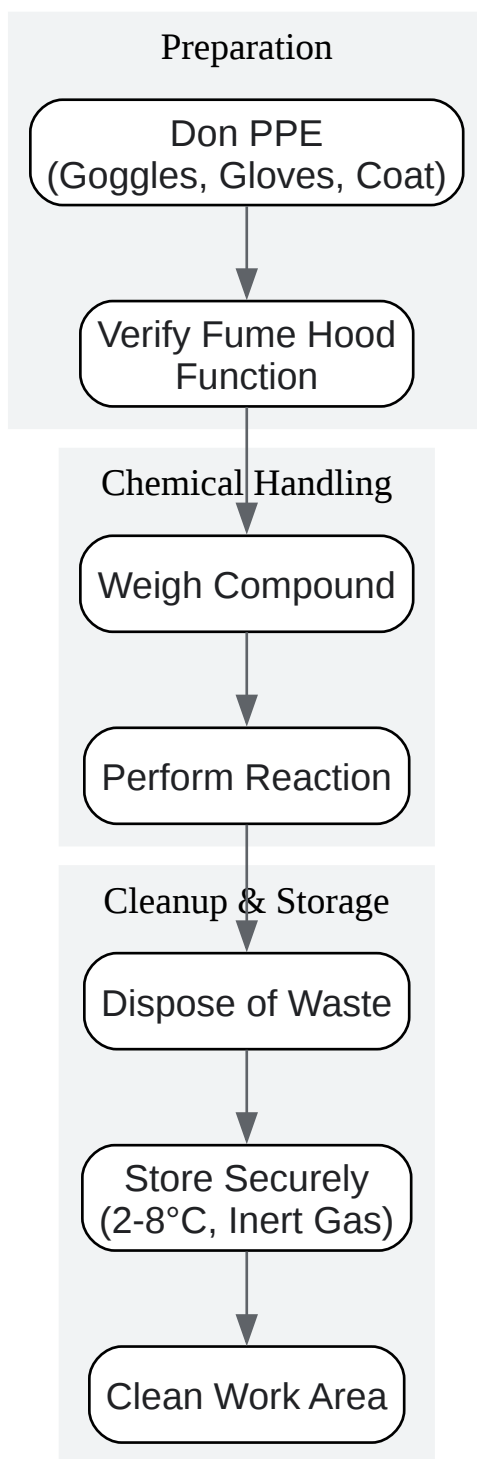
Based on safety data sheets for this and structurally related compounds, the primary hazards are:

- Corrosive: Causes severe skin burns and eye damage.[\[3\]](#)[\[7\]](#)[\[8\]](#)
- Irritant: May cause respiratory irritation.[\[3\]](#)[\[7\]](#)[\[9\]](#)
- Lachrymator: As is common with phenacyl bromides, it is expected to be a lachrymator (tear-inducing).

### Safe Handling Protocol

A self-validating system for handling this chemical involves strict adherence to the following workflow:

- Engineering Controls: All manipulations must be performed in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or dust.<sup>[7][9]</sup> An emergency eye wash station and safety shower must be immediately accessible.<sup>[7]</sup>
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and a face shield.<sup>[7]</sup>
  - Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).<sup>[7]</sup>
  - Body Protection: Wear a lab coat and appropriate protective clothing.<sup>[7]</sup>
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.<sup>[7][9]</sup> Wash hands thoroughly after handling.
- First Aid:
  - Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.<sup>[7][9]</sup>
  - Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.<sup>[9]</sup> Seek medical attention.
  - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.<sup>[9][10]</sup>



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Caption: A validated workflow for safely handling the reagent.

## Conclusion

**2-(Trifluoromethyl)phenacyl bromide** is a highly versatile and reactive building block in organic synthesis. Its value is defined by the strategic placement of the trifluoromethyl group, which enhances its electrophilic character and makes it a potent precursor for constructing complex molecules, particularly nitrogen- and sulfur-containing heterocycles. While its reactivity is a significant asset, it also necessitates strict adherence to safety protocols. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

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Phone: (601) 213-4426  
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